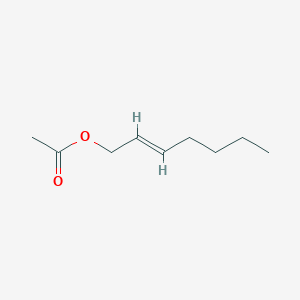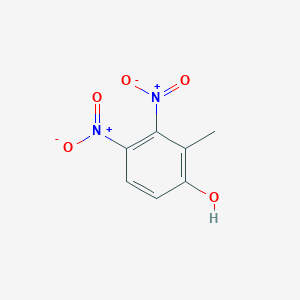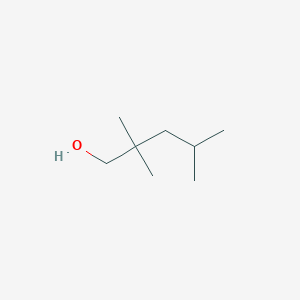![molecular formula C12H16N2O4 B074294 Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate CAS No. 1218-72-0](/img/structure/B74294.png)
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, also known as EDC, is a synthetic compound that has been widely used in scientific research. This compound is a carbamate derivative of phenylalanine and has been studied for its potential applications in various fields, including medicine, biology, and chemistry.
Wirkmechanismus
The mechanism of action of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate involves the formation of covalent bonds with the primary amine groups of lysine residues in proteins. This modification can alter the structure and function of the protein, leading to changes in its biochemical and physiological properties. The modification can also affect the stability and solubility of the protein, which can be useful for various applications.
Biochemische Und Physiologische Effekte
The modification of proteins with Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate can have various biochemical and physiological effects. For example, the modification can enhance the stability and solubility of proteins, which can be useful for the production of biologics and other protein-based drugs. The modification can also alter the activity and specificity of enzymes, which can be useful for the development of new therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate in lab experiments is its high reactivity and specificity towards lysine residues in proteins. This makes it a useful tool for the modification of proteins and peptides. However, one of the limitations of using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate is its potential toxicity and side effects, which can affect the results of experiments. Therefore, it is important to use Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate with caution and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for the use of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate in scientific research. One potential application is the modification of proteins for the development of new drugs and therapies. Another potential application is the use of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate for the production of biologics and other protein-based drugs. Additionally, Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate can be used for the study of protein structure and function, as well as for the development of new analytical techniques for protein analysis.
Conclusion:
In conclusion, Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, or Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate, is a synthetic compound that has been widely used in scientific research. The compound is a carbamate derivative of phenylalanine and has been studied for its potential applications in various fields. Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate has been used as a reagent for the modification of proteins and peptides, and its high reactivity and specificity towards lysine residues make it a useful tool for various applications. However, caution should be taken when using Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate due to its potential toxicity and side effects.
Synthesemethoden
The synthesis of Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate involves the reaction of phenylalanine with ethyl chloroformate and 2-aminoethanol. The reaction produces Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate as a white solid with a melting point of 108-110°C. The purity of the compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate has been extensively used in scientific research as a reagent for the modification of proteins and peptides. The compound reacts with the primary amine groups of lysine residues in proteins and forms stable carbamate linkages. This modification can be used to study the structure and function of proteins, as well as to develop new drugs and therapies.
Eigenschaften
CAS-Nummer |
1218-72-0 |
|---|---|
Produktname |
Ethyl [2-[[(2-hydroxyethyl)amino]carbonyl]phenyl]carbamate |
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
ethyl N-[2-(2-hydroxyethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-2-18-12(17)14-10-6-4-3-5-9(10)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
BHYOHZBTLABFEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)NCCO |
Kanonische SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)NCCO |
Andere CAS-Nummern |
1218-72-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



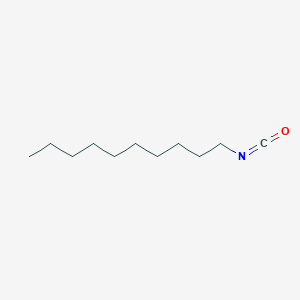
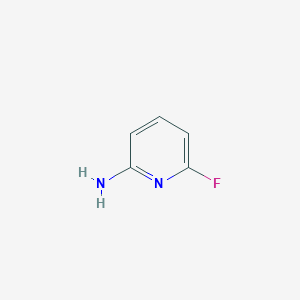
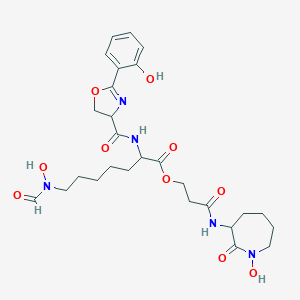

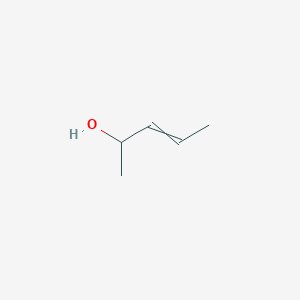

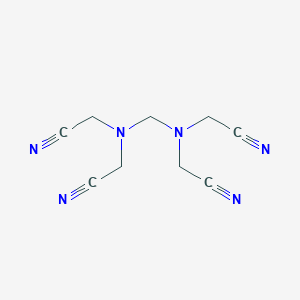
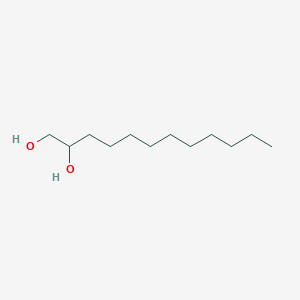
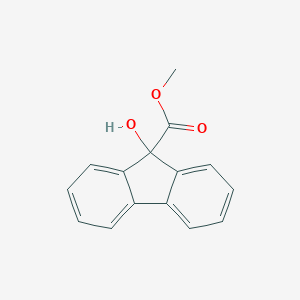
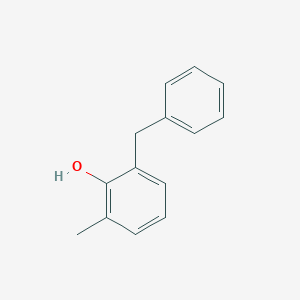
![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)
